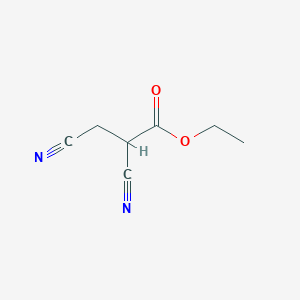
FP-Tztp
Overview
Description
FP-Tztp is a synthetic peptide that has been used in a variety of research applications. It is a peptide composed of amino acids that are linked together in a specific sequence. The peptide is composed of a six-amino acid sequence, with the amino acids being tyrosine, phenylalanine, threonine, zanthosine, threonine, and proline. This peptide has been studied extensively in the laboratory and has been found to have a number of beneficial properties, including the ability to modulate the activity of certain enzymes, regulate cell signaling pathways, and interact with other molecules.
Scientific Research Applications
Protein Labeling in Live Cells : FP-Tztp is used for producing fusion proteins that can be visualized in living cells, tissues, and animals (Mizukami, Hori, & Kikuchi, 2014).
Imaging Muscarinic Receptors : [18F]this compound is useful for in vivo measurement of muscarinic receptors with positron emission tomography, especially for neurological disorders like Alzheimer's disease (Carson et al., 1998); (Matesic, Greguric, & Pascali, 2018).
Optical Tweezers and Biological Imaging : this compound can be used in constructing three-dimensional optical tweezers for potential applications in biological imaging (Cheng, Zhang, Ma, & Tao, 2016); (Shaner, Steinbach, & Tsien, 2005).
Fractional Photothermolysis (FP) : This application includes treatment for various skin conditions without the adverse effects of ablative laser devices (Geronemus, 2006).
Radiosynthesis Improvements : Improved methods for synthesizing [18F]this compound have been developed, offering higher yields, faster synthesis times, and simpler automation (van Oosten et al., 2009).
Molecular Imaging Probe Development : Studies involving LC-MS and hepatocytes demonstrate their importance in developing new molecular imaging probes, including those using this compound (Ma, Kiesewetter, Lang, & Eckelman, 2003).
Mechanism of Action
Target of Action
FP-Tztp, or 3-(3-(3-fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, is a radiolabeled compound that preferentially binds to the M2 muscarinic receptor . The M2 muscarinic receptor is a subtype of muscarinic acetylcholine receptors, which play a crucial role in various physiological functions, including neuronal signaling .
Mode of Action
This compound interacts with its target, the M2 muscarinic receptor, by binding to it . The slower dissociation kinetics of this compound from M2 receptors compared with the four other muscarinic receptor subtypes may be a factor in its M2 selectivity .
Biochemical Pathways
The binding of this compound to the M2 muscarinic receptors impacts the cholinergic neurotransmitter system . This system is involved in several brain disorders, including Alzheimer’s disease, Parkinson’s disease, depression, and schizophrenia . .
Pharmacokinetics
The pharmacokinetics of this compound involve its rapid uptake in the brain, with blood-to-brain delivery constants (K1) values of 0.4 to 0.6 mL·min-1·mL-1 in gray matter . The tracer kinetics and distribution volumes (V) of this compound have been characterized using positron emission tomography (PET) and a metabolite-corrected arterial input function .
Result of Action
The binding of this compound to M2 receptors can be visualized using PET imaging, providing a measure of the density and function of M2 receptors . This has potential implications for studying conditions like Alzheimer’s disease, where a substantial reduction of M2 receptors has been observed .
Future Directions
Biochemical Analysis
Biochemical Properties
FP-Tztp has shown preferential binding to the M2 muscarinic receptor . This selectivity is not due to ATP-dependent mechanisms . The slower dissociation kinetics of this compound from M2 receptors compared with the four other muscarinic receptor subtypes may be a factor in its M2 selectivity .
Cellular Effects
This compound has been studied in Chinese hamster ovarian cells expressing the five subtypes of human muscarinic receptor . The off-rate of this compound varied with the percentage of M2 subtype in the tissue region . This suggests that this compound may have different effects on cells depending on the distribution of muscarinic receptor subtypes.
Molecular Mechanism
The molecular mechanism of this compound’s action is related to its binding to the M2 muscarinic receptor . The slower dissociation kinetics of this compound from M2 receptors compared with the four other muscarinic receptor subtypes may contribute to its M2 selectivity .
Temporal Effects in Laboratory Settings
In vitro off-rate studies from rat brain tissue showed that the off-rate of this compound varied with the percentage of M2 subtype in the tissue region . This suggests that the effects of this compound may change over time in a laboratory setting, depending on the distribution of M2 receptors.
Metabolic Pathways
It is known that this compound interacts with the muscarinic acetylcholine neurotransmitter system , which is involved in several brain disorders, including Alzheimer’s disease, Parkinson’s disease, depression, and schizophrenia .
Transport and Distribution
It is known that this compound has high affinity to muscarinic M2 receptors in vivo in the rhesus monkey .
Subcellular Localization
Given its interaction with the muscarinic acetylcholine neurotransmitter system , it is likely that this compound is localized to areas of the cell where these receptors are present.
properties
IUPAC Name |
3-(3-fluoropropylsulfanyl)-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKPPQNBFQLLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C2=NSN=C2SCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435762 | |
| Record name | FP-TZTP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
424829-90-3 | |
| Record name | FP-TZTP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0424829903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FP-TZTP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FP-TZTP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LNI0YP8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)
![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)



![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)




